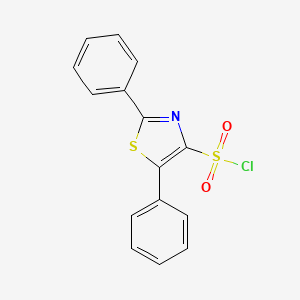

Diphenyl-1,3-thiazole-4-sulfonyl chloride

Description

Significance of the 1,3-Thiazole Nucleus in Organic Synthesis and Chemical Biology

The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. wikipedia.org This nucleus is a cornerstone in medicinal chemistry and is found in numerous natural products, such as vitamin B1 (thiamine). nih.govrsc.orgjneonatalsurg.com The thiazole (B1198619) ring is a privileged scaffold in drug design, meaning it frequently appears in clinically approved drugs and biologically active molecules. rsc.orgresearchgate.net Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antimalarial properties. nih.govglobalresearchonline.netresearchgate.netresearchgate.net

The structural and electronic properties of the thiazole ring, including its aromaticity and ability to participate in hydrogen bonding, allow it to interact with various biological targets. nih.gov This versatility has made it an attractive target for organic chemists, leading to the development of numerous synthetic methods for its construction and modification, such as the well-known Hantzsch thiazole synthesis. wikipedia.orgnih.gov Its presence in a molecule can significantly influence physicochemical and pharmacokinetic properties, making it a key element in lead optimization during drug discovery. globalresearchonline.net

Below is a table of notable compounds containing the 1,3-thiazole nucleus, highlighting its importance in medicine.

| Compound Name | Therapeutic Class | Role of Thiazole Ring |

| Thiamine (Vitamin B1) | Vitamin | Essential coenzyme for metabolism. nih.gov |

| Ritonavir | Antiviral (Anti-HIV) | Core structural component of the drug. rsc.orgglobalresearchonline.net |

| Dasatinib | Anticancer | Key pharmacophoric element. globalresearchonline.netnih.gov |

| Meloxicam | Anti-inflammatory (NSAID) | Central heterocyclic scaffold. rsc.orgglobalresearchonline.net |

| Fanetizole | Anti-inflammatory | Forms the core of the molecule. globalresearchonline.netacs.org |

| Nitazoxanide | Antiparasitic | Integral part of the active agent. rsc.orgglobalresearchonline.net |

Importance of Sulfonyl Chloride Functionality in Chemical Transformations

The sulfonyl chloride group (–SO₂Cl) is a highly reactive functional group of significant importance in organic synthesis. wikipedia.org As a powerful electrophile, its primary role is as an intermediate in the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. wikipedia.orgnih.gov The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for preparing sulfonamides, a class of compounds with extensive applications in medicine, most famously as antibacterial sulfa drugs.

Sulfonyl chlorides are valued as building blocks in medicinal chemistry and combinatorial chemistry for the facile construction of complex molecules and compound libraries. enamine.net The stability of the resulting sulfonamide bond to hydrolysis, compared to a typical amide bond, makes it a desirable linker in drug design. rsc.org The sulfonyl group's strong electron-withdrawing nature also influences the acidity of adjacent protons, a property that can be exploited in various chemical transformations. rsc.org While highly useful, the reactivity of sulfonyl chlorides can also present stability challenges, which has led to ongoing research into new synthetic methods for their controlled and selective introduction into complex molecules. nih.govnih.gov

The table below summarizes key chemical transformations involving the sulfonyl chloride functionality.

| Reaction Type | Reactant | Product | Significance |

| Sulfonamide Formation | Amine (primary or secondary) | Sulfonamide | Key reaction for synthesizing a major class of pharmaceuticals. wikipedia.org |

| Sulfonate Ester Formation | Alcohol | Sulfonate Ester | Creates stable ester linkages. nih.gov |

| Hydrolysis | Water | Sulfonic Acid | Reaction with water leads to the corresponding acid. wikipedia.org |

| Friedel-Crafts Sulfonylation | Aromatic Compound | Aryl Sulfone | Forms carbon-sulfur bonds with aromatic rings. |

| Reduction | Reducing Agent | Thiol / Disulfide | Can be reduced to lower oxidation states of sulfur. |

Historical Context of Thiazole-Sulfonyl Chloride Chemistry

The history of thiazole chemistry began with the structural elucidation of vitamin B1 (thiamine) in 1936, which revealed the presence of a thiazole ring and underscored the biological importance of this heterocycle. jneonatalsurg.com This discovery spurred extensive research, leading to classic synthetic routes like the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. wikipedia.org For decades, research focused on synthesizing and functionalizing the thiazole ring at various positions to explore its biological potential.

The synthesis of more complex derivatives, such as those bearing a sulfonyl chloride group, represents a more recent development. For a long time, thiazole-4-sulfonyl chlorides were described as "hitherto unavailable" or unattainable building blocks. researchgate.net The development of multi-step synthetic routes to access these compounds marked a significant advance, as it provided chemists with novel reagents for drug discovery. researchgate.net This progression from the synthesis of the basic thiazole scaffold to the creation of highly functionalized and reactive intermediates like thiazole-sulfonyl chlorides reflects the evolution of synthetic chemistry towards producing more sophisticated molecular building blocks for high-throughput screening and medicinal chemistry applications. researchgate.net

Research Gaps and Motivations for Investigating Diphenyl-1,3-thiazole-4-sulfonyl Chloride

Despite the broad importance of both thiazoles and sulfonyl chlorides, the specific class of 2,4-diaryl-1,3-thiazole-4-sulfonyl chlorides remains relatively underexplored. The primary research gap is the limited availability of studies on the synthesis, reactivity, and application of these specific compounds. Much of the existing literature focuses on simpler alkyl or single aryl-substituted thiazoles.

The motivation for investigating this compound stems from its potential as a novel and advanced building block for medicinal chemistry. The key drivers for its study include:

Access to New Chemical Space: By combining the rigid, aromatic diphenyl-thiazole core with the reactive sulfonyl chloride handle, chemists can synthesize novel libraries of sulfonamides that are structurally distinct from existing compounds.

Synergistic Bioactivity: The thiazole nucleus is a proven pharmacophore, and attaching various amine-containing fragments via the sulfonamide linkage could lead to new molecules with unique or enhanced biological activities.

Structure-Activity Relationship (SAR) Studies: The compound serves as an ideal starting point for systematic SAR studies. By reacting it with a diverse range of amines, researchers can probe how different substituents on the sulfonamide nitrogen affect biological efficacy, providing valuable insights for drug design.

Materials Science Applications: The rigid, conjugated structure of the diphenyl-thiazole core suggests potential applications in materials science, for example, in the synthesis of novel dyes or fluorescent probes, an area that could be explored by functionalizing the sulfonyl chloride group. rsc.org

The investigation into this compound is driven by the opportunity to leverage a previously difficult-to-access chemical scaffold to create diverse and complex molecules for biological screening and materials research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenyl-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S2/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGYJCTWFRJEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Diphenyl 1,3 Thiazole 4 Sulfonyl Chloride and Analogues

Direct Synthesis Approaches to 1,3-Thiazole-4-sulfonyl Chlorides

Direct synthetic methods involve the formation of the thiazole-4-sulfonyl chloride moiety from precursors that already contain the thiazole (B1198619) ring structure. These approaches are often favored for their straightforwardness and efficiency.

Synthesis via Oxidative Chlorination of Thiazole Sulfides and Thiols

Oxidative chlorination is a prominent method for the synthesis of sulfonyl chlorides from sulfur-containing compounds like thiols and sulfides. This transformation typically involves a chlorinating agent and an oxidant. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been reported as a highly reactive reagent system for the direct oxidative conversion of various thiol derivatives into their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net This process is characterized by its rapid reaction times and high yields. organic-chemistry.org The reaction proceeds under mild conditions at room temperature, making it a practical and efficient option. organic-chemistry.org Aromatic, heterocyclic, and aliphatic thiols have been successfully converted to sulfonyl chlorides using this method, showcasing its broad applicability. organic-chemistry.orgresearchgate.net

The general mechanism is believed to involve the intermediate formation of disulfides, which are then oxidized and chlorinated to yield the final sulfonyl chloride product. organic-chemistry.org This one-pot synthesis is advantageous due to its cost-effectiveness and environmentally friendly nature, with water being the primary byproduct. organic-chemistry.orgresearchgate.net

While this method is widely applicable, specific examples detailing the oxidative chlorination of diphenyl-1,3-thiazole-4-sulfides or -thiols are not extensively documented in readily available literature. However, the general principles and success with other heterocyclic thiols suggest its potential applicability for the synthesis of the target compound. organic-chemistry.org

Precursor-Based Methodologies: Transformation of Thiazole Sulfonic Acids and Salts

Another direct approach to thiazole-4-sulfonyl chlorides involves the conversion of the corresponding sulfonic acids or their salts. This is a classical and widely used method for the preparation of sulfonyl chlorides. The most common reagents for this transformation are chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

The reaction of a sulfonic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), is a standard procedure for synthesizing sulfonyl chlorides. Similarly, sulfonic acid salts, such as sodium sulfonates, can be converted to sulfonyl chlorides using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride.

In the context of thiazole derivatives, the synthesis of 1,3,4-thiadiazole-2,5-disulfonic acid has been achieved through the oxidation of 2,5-dimercapto-1,3,4-thiadiazole. eprajournals.com This disulfonic acid can then potentially be converted to the corresponding disulfonyl chloride, demonstrating the feasibility of preparing sulfonyl chlorides from sulfonic acid precursors within the broader thiazole and thiadiazole families. eprajournals.com

Sandmeyer-Type Reactions for Thiazole-Sulfonyl Chloride Formation

The Sandmeyer reaction provides a versatile method for the synthesis of aryl halides and other derivatives from aryl diazonium salts, which are typically generated from the corresponding aromatic amines. nih.gov This reaction can be adapted for the preparation of sulfonyl chlorides. The process involves the diazotization of an aromatic amine, followed by a reaction with sulfur dioxide in the presence of a copper(I) salt catalyst. nih.gov

This Sandmeyer-type reaction, specifically for the synthesis of sulfonyl chlorides, was first reported by Meerwein and colleagues. nih.gov The reaction typically involves treating the diazonium salt with a solution of sulfur dioxide in a suitable solvent, such as acetic acid, with a copper(I) or copper(II) salt as the catalyst. nih.gov

While the Sandmeyer reaction is a powerful tool in aromatic chemistry, its application to the synthesis of thiazole-4-sulfonyl chlorides from 4-aminothiazole derivatives is a logical extension of its utility. The successful synthesis of various sulfonyl chlorides from aromatic amines via this method supports its potential for application to the diphenyl-1,3-thiazole system. nih.gov Recent advancements have also explored photocatalytic methods for the synthesis of sulfonyl chlorides from aryldiazonium salts. nih.gov

Indirect Synthetic Routes and Derivatization from Related Thiazole Scaffolds

Indirect routes to thiazole-4-sulfonyl chlorides involve the synthesis of a related thiazole derivative, which is then converted to the target sulfonyl chloride. These methods can be particularly useful when the direct approaches are not feasible or result in low yields.

Conversion from Thiazole-Sulfonamides via Pyrylium (B1242799) Salt Activation

A novel and mild method for the synthesis of sulfonyl chlorides involves the conversion of primary sulfonamides. nih.gov This approach is particularly valuable for late-stage functionalization of complex molecules. The reaction is enabled by the use of a pyrylium salt, such as Pyry-BF₄, which activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide. nih.gov

This activation facilitates the formation of the highly electrophilic sulfonyl chloride. nih.gov The reaction is typically carried out in the presence of a chloride source, like magnesium chloride (MgCl₂), and proceeds under relatively mild conditions. nih.gov This method has been shown to be tolerant of a wide range of functional groups, making it suitable for the derivatization of complex sulfonamides. nih.gov

The conversion of a thiazole-sulfonamide to its corresponding sulfonyl chloride using this pyrylium salt-mediated protocol represents a key indirect synthetic strategy. Given the accessibility of thiazole-sulfonamides, this method provides a practical route to thiazole-4-sulfonyl chlorides.

Table 1: Pyrylium-Mediated Conversion of Sulfonamides to Sulfonyl Chlorides

| Entry | Sulfonamide Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Furosemide | Pyry-BF₄, MgCl₂, tBuOH, 60 °C | Furosemide sulfonyl chloride | - |

| 2 | Generic Primary Sulfonamide | Pyry-BF₄, MgCl₂, tBuOH, 60 °C | Corresponding Sulfonyl Chloride | - |

Multicomponent Reactions Incorporating the Diphenyl-1,3-thiazole Core

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov Various MCRs have been developed for the synthesis of thiazole derivatives. mdpi.com These reactions offer an efficient and atom-economical route to highly functionalized thiazole scaffolds.

For instance, a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, showcasing a novel and green approach to these heterocyclic compounds. mdpi.com This method utilizes an enzyme catalyst to promote the reaction between amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates to produce thiazole derivatives in high yields. mdpi.com

While these MCRs provide access to the core diphenyl-1,3-thiazole structure, the direct incorporation of a sulfonyl chloride group or a precursor that can be readily converted to a sulfonyl chloride in a multicomponent fashion is a more advanced strategy. More commonly, the thiazole ring is constructed first, and then functionalized in subsequent steps to introduce the desired sulfonyl chloride moiety.

Table 2: Examples of Multicomponent Reactions for Thiazole Synthesis

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| 1 | Secondary Amine | Benzoyl isothiocyanate | Dialkyl acetylenedicarboxylate | Trypsin, 45 °C | Functionalized Thiazole |

| 2 | But-2-ynedioates | Amines | Aldehydes | Room Temperature or 70 °C | Polyfunctional Dihydropyrroles (related heterocycle synthesis) |

Green Chemistry and Sustainable Synthetic Methodologies for Thiazole Sulfonyl Chlorides

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds, including thiazole sulfonyl chlorides. These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.com

Key sustainable approaches in the synthesis of the thiazole core include:

Use of Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Greener alternatives such as water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs) are being explored. bepls.comnih.gov For instance, a Hantzsch synthesis of 4-ferrocenylthiazole derivatives was successfully performed in a choline (B1196258) chloride/glycerol deep eutectic solvent, which could be reused multiple times. nih.gov Water has also been used as a solvent for the catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com

Microwave and Ultrasonic Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, reduce reaction times, and often lead to higher yields with fewer by-products compared to conventional heating. bohrium.combepls.com The synthesis of hydrazinyl thiazoles has been achieved under solvent- and catalyst-free conditions using microwave irradiation in as little as 30-175 seconds. bepls.com Similarly, ultrasonic irradiation has been employed with biocatalysts for the efficient synthesis of novel thiazole derivatives. nih.govmdpi.com

Recyclable Catalysts: The development of reusable catalysts, such as silica-supported tungstosilisic acid or magnetically recyclable nanocatalysts, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. bepls.com

Atom Economy: Multi-component, one-pot reactions are inherently greener as they combine several synthetic steps without isolating intermediates, thus saving solvents, energy, and reducing waste. bohrium.combepls.com

For the sulfonyl chloride functional group, sustainable methods focus on replacing harsh chlorinating agents. A general and eco-friendly method involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which can then be reacted further. rsc.org The use of reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents represents a milder alternative to traditional reagents. rsc.org

Catalytic Approaches in Thiazole-Sulfonyl Chloride Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules like thiazole-sulfonyl chlorides with high efficiency and selectivity. Various catalytic systems, including transition metals, organocatalysts, enzymes, and photocatalysts, have been developed.

Transition Metal-Catalyzed Transformations

Transition metals are powerful catalysts for forming the carbon-sulfur and carbon-nitrogen bonds integral to the thiazole ring and for functionalizing the heterocyclic core.

Palladium (Pd): Palladium catalysts, such as Pd(OAc)₂, are highly effective for the direct arylation of thiazole derivatives, allowing for the introduction of aryl groups onto the thiazole ring with very low catalyst loading. organic-chemistry.org

Copper (Cu): Copper catalysis is versatile in thiazole synthesis. It has been used in a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to produce thiazoles under mild conditions. organic-chemistry.orgacs.org Copper-catalyzed methods also enable the coupling of oxime acetates with isothiocyanates to form 2-aminothiazoles. organic-chemistry.org

Rhodium (Rh): Rhodium(II) catalysts can be used to generate 2,5-disubstituted thiazoles from 1-sulfonyl-1,2,3-triazoles and thionoesters. organic-chemistry.org

Iridium (Ir): Iridium-catalyzed ylide insertion chemistry has emerged as a substrate-tolerant approach for synthesizing a library of thiazoles. acs.orgnih.gov This method is notable for its functional group tolerance, including substituents like pyridyl groups that can be incompatible with classic Hantzsch chemistry. nih.gov

The following table summarizes selected transition metal-catalyzed reactions relevant to thiazole synthesis.

| Catalyst | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Direct Arylation | Thiazole derivatives, Aryl bromides | Very low catalyst loading (0.001-0.1 mol%) | organic-chemistry.org |

| Copper | [3+1+1] Condensation | Oximes, Anhydrides, KSCN | Good functional group tolerance, mild conditions | organic-chemistry.orgacs.org |

| Rhodium(II) | Reaction of Triazoles | 1-sulfonyl-1,2,3-triazoles, Thionoesters | Forms 2,5-disubstituted thiazoles | organic-chemistry.org |

| Iridium | Ylide Insertion | Sulfoxonium ylides, Thioureas | High functional group and heterocycle tolerance | acs.orgnih.gov |

Organocatalysis and Enzyme-Catalyzed Synthesis

Moving away from metal-based systems, organocatalysis and biocatalysis offer sustainable and often highly selective alternatives.

Organocatalysis: This field uses small organic molecules to accelerate reactions. A notable example is the Brønsted acid-mediated synthesis of thiazoles from sulfoxonium ylides and thioureas/thioamides. researchgate.netrsc.org This metal-free approach proceeds under mild conditions, is scalable, and demonstrates broad substrate tolerance, making it a valuable tool for synthesizing diverse thiazole structures. rsc.org

Enzyme-Catalyzed Synthesis: Biocatalysis harnesses the power of enzymes for chemical transformations. While direct enzymatic synthesis of thiazole sulfonyl chlorides is not widely reported, related research highlights its potential. Chitosan, a natural biopolymer, and its derivatives have been used as eco-friendly biocatalysts for the synthesis of thiazoles under ultrasonic irradiation, offering high yields and reusability. nih.govmdpi.com In the biosynthesis of thiazolyl peptide natural products, the enzyme TclM has been shown to catalyze a formal [4+2] cycloaddition, a key step in forming the complex core structure, demonstrating nature's sophisticated approach to thiazole-containing scaffolds. scispace.com

Photocatalytic Methods for Sulfonyl Chloride Synthesis

Photocatalysis, particularly using visible light, has become a powerful strategy for generating radical intermediates under exceptionally mild conditions. This has been successfully applied to the synthesis of sulfonyl chlorides, providing a sustainable alternative to traditional methods that often require harsh reagents. researchgate.net

Heterogeneous Photocatalysis: A significant advancement is the use of heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI). nih.govacs.org This carbon nitride material can mediate the synthesis of sulfonyl chlorides from arenediazonium salts and in situ generated SO₂ with yields ranging from 50-95%. nih.govacs.org The reaction proceeds at room temperature under visible light, and the catalyst is easily recoverable. K-PHI can also be used to generate sulfonyl chlorides from S-arylthioacetates, with the unique ability to be chromoselective; blue or white light favors the sulfonyl chloride product. nih.gov

Homogeneous Photocatalysis: Transition metal complexes are also effective homogeneous photocatalysts. Ruthenium complexes like [Ru(bpy)₃]Cl₂ have been used for similar transformations. acs.org Iridium-based photocatalysts (e.g., fac[Ir(ppy)₃]) can mediate the atom transfer radical addition (ATRA)-like reaction of sulfonyl chlorides to styrenes. acs.org Furthermore, sequential photocatalytic processes have been demonstrated, where a copper catalyst ([Cu(dap)₂Cl]) is first used to synthesize a sulfonyl chloride, which is then used in a subsequent iridium-catalyzed reaction. acs.org

The table below highlights different photocatalytic systems for sulfonyl chloride synthesis.

| Photocatalyst | Catalyst Type | Starting Material | Key Features | Reference |

|---|---|---|---|---|

| Potassium Poly(heptazine imide) (K-PHI) | Heterogeneous, Metal-Free | Arenediazonium salts | Visible light, room temp, high yields (50-95%) | nih.govacs.org |

| fac[Ir(ppy)₃] | Homogeneous, Iridium-based | Sulfonyl chlorides, Styrenes | Visible light mediated ATRA-like reaction | acs.org |

| [Cu(dap)₂Cl] | Homogeneous, Copper-based | Alkenes, CF₃SO₂Cl | Synthesis of trifluoromethylated sulfonyl chlorides | acs.org |

| [Ru(bpy)₃]Cl₂ | Homogeneous, Ruthenium-based | Arenediazonium salts | Transition-metal based alternative | acs.org |

Yield Optimization and Purity Considerations in Synthesis

Achieving high yield and purity is paramount in chemical synthesis for both economic viability and the suitability of the final compound for further applications. For thiazole sulfonyl chlorides, optimization strategies target both the construction of the heterocyclic ring and the installation of the sulfonyl chloride group.

Yield Optimization:

Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. As seen in the development of biocatalytic methods, screening various solvents can dramatically impact yield, with ethanol (B145695) proving optimal in one study. nih.gov

Reagent Selection: Using efficient and clean-reacting reagents is key. For the oxidative chlorination of thiols, methods using H₂O₂ with TMSCl or N-chlorosuccinimde (NCS) have been reported to give excellent yields, often with simple workup procedures. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing compared to batch processes. A metal-free flow protocol for synthesizing sulfonyl chlorides from thiols using HNO₃/HCl/O₂ achieved isolated yields of 70-81% and demonstrated high throughput, making it suitable for larger-scale production. nih.gov

Purity Considerations:

Workup and Isolation: The purification strategy is as important as the reaction itself. Simple aqueous washing is often sufficient to isolate sulfonyl chlorides prepared via modern oxidative chlorination methods. nih.gov This avoids the need for more complex and potentially product-degrading purification techniques like column chromatography.

By-product Management: Choosing synthetic routes that minimize side-product formation is crucial. For instance, methods that utilize catalytic amounts of reagents or generate benign by-products (like succinimide (B58015) from NCS, which can be recycled) are advantageous for achieving high purity. researchgate.net

Chemical Reactivity and Derivatization Pathways of Diphenyl 1,3 Thiazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthesis, allowing for the facile formation of sulfonamides, sulfonate esters, and other related derivatives. The reactions typically proceed via a nucleophilic substitution mechanism where the chloride ion acts as a good leaving group.

Formation of Sulfonamides with Various Amine Derivatives

One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to yield sulfonamides. cbijournal.com This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. ekb.eg The reaction of Diphenyl-1,3-thiazole-4-sulfonyl chloride with an amine proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl formed during the reaction. semanticscholar.org

The scope of this reaction is broad, encompassing aliphatic, aromatic, and heterocyclic amines. ekb.eg The choice of amine allows for the introduction of diverse structural motifs, enabling the synthesis of large libraries of compounds for biological screening. walshmedicalmedia.com For instance, reacting the parent sulfonyl chloride with amines containing other pharmacologically relevant fragments can produce hybrid molecules with potentially enhanced or novel activities.

| Amine Derivative | Product Class | General Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | Primary Sulfonamide | Aqueous ammonia, Room Temperature |

| Primary Amines (R-NH₂) | N-Substituted Sulfonamides | Inert solvent (e.g., Dichloromethane, Acetonitrile), Base (e.g., Pyridine, Triethylamine) |

| Secondary Amines (R₂-NH) | N,N-Disubstituted Sulfonamides | Inert solvent (e.g., Dichloromethane, Acetonitrile), Base (e.g., Pyridine, Triethylamine) |

| Aniline Derivatives | N-Aryl Sulfonamides | Inert solvent, Base, 0-25 °C |

| Heterocyclic Amines (e.g., Piperidine) | N-Heterocyclic Sulfonamides | Inert solvent, Base |

Synthesis of Sulfonate Esters and Other Sulfonic Acid Derivatives

Sulfonyl chlorides readily react with alcohols in the presence of a base to form sulfonate esters. eurjchem.comyoutube.com This process, often referred to as sulfonylation, converts the poor hydroxyl leaving group of an alcohol into a good sulfonate leaving group (e.g., tosylate, mesylate), which is a crucial step in many synthetic sequences. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfonyl sulfur, with a base like pyridine facilitating the deprotonation of the alcohol and neutralizing the resulting HCl. youtube.com

The reaction is compatible with a wide range of primary and secondary alcohols. eurjchem.com Furthermore, hydrolysis of the sulfonyl chloride, typically under aqueous basic conditions, leads to the formation of the corresponding sulfonic acid salt.

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Alcohols (R-OH) | Sulfonate Esters | Inert solvent (e.g., Dichloromethane), Base (e.g., Pyridine) |

| Phenols (Ar-OH) | Aryl Sulfonate Esters | Inert solvent, Base |

| Water (H₂O) | Sulfonic Acid | Aqueous base (e.g., NaOH) or acidic conditions |

Thioether Formation via Reaction with Thiolates

In a similar fashion to alcohols, thiols can react with sulfonyl chlorides to form thiosulfonate esters. The reaction proceeds through the nucleophilic attack of a thiolate anion (RS⁻), generated by treating a thiol with a base, on the sulfonyl chloride. This method provides a direct route to the thiosulfonate linkage. Alternatively, direct conversion of thiols to sulfonyl chlorides can be achieved using oxidative chlorination methods, which can then be used to form sulfonamides or other derivatives in a one-pot synthesis. organic-chemistry.org

Electrophilic and Nucleophilic Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle whose reactivity is dictated by the interplay of the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. In general, the C5 position is the most electron-rich and thus the preferred site for electrophilic attack. pharmaguideline.com Conversely, the C2 position is the most electron-deficient, making it susceptible to deprotonation by strong bases and subsequent reaction with electrophiles, or direct attack by nucleophiles if a suitable leaving group is present. pharmaguideline.comias.ac.in In this compound, the C2 and C4 positions are substituted, leaving the C5 position as the primary site for further functionalization on the heterocyclic core.

Ring Substitutions (e.g., Halogenation)

Electrophilic aromatic substitution on the thiazole (B1198619) ring, such as halogenation, preferentially occurs at the C5 position, provided it is unsubstituted. pharmaguideline.com The presence of activating groups on the ring can facilitate this reaction. For electron-deficient thiazole systems, direct halogenation can be challenging and may require harsh conditions or specialized reagents. udayton.eduresearchgate.net For instance, bromination can be achieved using bromine in the presence of a catalyst or a bromine-pyridine mixture, which provides a source of a more electrophilic bromine species. researchgate.net Theoretical studies on related systems suggest that the introduction of one halogen can sometimes enhance the reactivity towards further halogenation. researchgate.net

| Reaction | Reagent | Typical Position of Substitution |

|---|---|---|

| Bromination | Br₂ / Pyridine | C5 |

| Chlorination | Sulfuryl Chloride (SO₂Cl₂) | C5 |

| Mercuration | Mercury(II) Acetate | C5 > C4 > C2 |

Cross-Coupling Reactions at the Thiazole Core

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are powerful tools for the functionalization of heterocyclic rings like thiazole. numberanalytics.com To utilize these reactions, the thiazole ring must typically be pre-functionalized with a halide (e.g., bromo or iodo) or converted into an organometallic reagent (e.g., a boronic ester or an organozinc compound). numberanalytics.com

For a molecule like this compound, a synthetic strategy could involve a cross-coupling reaction to construct the diphenyl-thiazole core itself. For example, a 4-sulfonyl-5-halothiazole derivative could undergo a Suzuki-Miyaura coupling with phenylboronic acid to introduce a phenyl group at the C5 position. numberanalytics.com Conversely, if the C5 position were halogenated, it could serve as a handle for further diversification via coupling reactions.

Commonly employed cross-coupling reactions for thiazole functionalization include:

Suzuki-Miyaura Coupling: Couples a thiazole-boronic acid/ester with an aryl/alkyl halide. numberanalytics.com

Stille Coupling: Couples a thiazole-stannane with an aryl/alkyl halide. numberanalytics.com

Negishi Coupling: Couples a thiazole-organozinc reagent with an aryl/alkyl halide. numberanalytics.com

C-H Arylation: Directly couples a C-H bond (e.g., at C2 or C5) with an aryl halide, a more atom-economical approach. researchgate.net

| Reaction Type | Thiazole Reagent | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Thiazole-boronic acid/ester | Aryl/Alkyl Halide | Pd(0) / Pd(II) |

| Stille | Thiazole-stannane | Aryl/Alkyl Halide | Pd(0) / Pd(II) |

| Negishi | Thiazole-organozinc | Aryl/Alkyl Halide | Pd(0) / Ni(II) |

| Direct C-H Arylation | Thiazole (C-H bond) | Aryl Halide | Pd / Cu |

Chemo- and Regioselectivity in Reactions Involving this compound.

No specific research studies detailing the chemo- and regioselectivity of this compound in chemical reactions were found.

Stability and Degradation Pathways of this compound.

Specific data on the stability and degradation pathways of this compound is not available in the reviewed literature.

No studies on the hydrolysis mechanisms or kinetic data for this compound were identified.

Information regarding the thermal decomposition processes of this compound could not be located.

To provide a comprehensive article on this specific compound, further experimental research and publication in peer-reviewed journals would be necessary.

Advanced Spectroscopic and Structural Characterization of Diphenyl 1,3 Thiazole 4 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For derivatives of diphenyl-1,3-thiazole-4-sulfonamide, ¹H and ¹³C NMR spectra provide unambiguous evidence for the connectivity of atoms and the chemical environment of specific protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical N-substituted 2,5-diphenyl-1,3-thiazole-4-sulfonamide derivative displays characteristic signals. The protons of the two phenyl rings at the C2 and C5 positions of the thiazole (B1198619) core typically appear as complex multiplets in the aromatic region, usually between δ 7.2 and 8.0 ppm. The specific chemical shift and multiplicity depend on the substitution pattern on these rings. A key signal is that of the N-H proton of the sulfonamide group, which generally appears as a singlet. Its chemical shift can vary significantly depending on the solvent and concentration but is often observed downfield. For instance, in N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, a related sulfonamide structure, the N-H proton signal was observed as a singlet at δ 5.774 ppm. rdd.edu.iq

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon framework. For 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives, which share structural similarities with the sulfonated thiazole core, carbon signals from the heterocyclic ring are found in the 150–170 ppm range. nih.gov In contrast, non-oxidized 1,2,5-thiadiazoles show these signals between 130–160 ppm. nih.gov For phenylthiazole derivatives, the carbons of the phenyl rings produce a series of signals in the aromatic region (approximately δ 120-140 ppm). The quaternary carbons of the thiazole ring, C2, C4, and C5, are particularly diagnostic and appear further downfield. For example, in some 1,3,4-thiadiazole (B1197879) derivatives, the carbon atom of the C=S group can be observed as far downfield as δ 191.81–177.23 ppm.

Table 1: Representative NMR Data for Thiazole and Thiadiazole Sulfonamide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic protons (Ph-rings) | 7.2 - 8.0 | Complex multiplet patterns are common. |

| ¹H | Sulfonamide proton (SO₂NH) | 5.5 - 12.5 | Broad singlet, position is solvent and concentration dependent. rdd.edu.iq |

| ¹³C | Aromatic carbons (Ph-rings) | 120 - 140 | Multiple signals corresponding to substituted and unsubstituted carbons. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For derivatives of diphenyl-1,3-thiazole-4-sulfonyl chloride, MS and high-resolution mass spectrometry (HRMS) confirm the successful synthesis and purity of the target molecules.

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is observed, which corresponds to the molecular weight of the compound. For example, the molecular formula of the parent 2,5-diphenyl-1,3-thiazole-4-sulfonamide is C₁₅H₁₂N₂O₂S₂, corresponding to a molecular weight of 316.4 g/mol . nih.gov HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For instance, in the characterization of 4-chloro-N-phenylbenzamide, the calculated HRMS for C₁₃H₁₁NOCl ([M+H]⁺) was 232.0529, while the found value was 232.0521, confirming the composition. rsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, showing the loss of characteristic fragments such as the SO₂ group or parts of the phenyl substituents.

Table 2: Mass Spectrometry Data for Representative Sulfonamide Structures

| Compound Name | Molecular Formula | Ionization Mode | Calculated Mass [M+H]⁺ | Observed Mass |

|---|---|---|---|---|

| 2,5-Diphenyl-1,3-thiazole-4-sulfonamide | C₁₅H₁₂N₂O₂S₂ | ESI | 317.0416 | - |

| 4-chloro-N-phenylbenzamide rsc.org | C₁₃H₁₀NOCl | ESI | 232.0529 | 232.0521 |

X-ray Crystallography for Solid-State Structure Determination

In the crystal structure of a 2,5-diphenyl-1,3-thiazole-4-sulfonamide derivative, the central 1,3-thiazole ring is expected to be nearly planar. mdpi.com The sulfonamide group's geometry is critical; for example, in related structures, the exocyclic C-S bond distances are measured to be around 1.77-1.78 Å. researchgate.net The geometry around the sulfur atom is typically a distorted tetrahedron. The phenyl rings attached to the thiazole core are often twisted out of the plane of the heterocycle. mdpi.com Intermolecular interactions, particularly hydrogen bonds involving the sulfonamide N-H proton and one of the sulfonyl oxygen atoms (N-H···O), are crucial in dictating the crystal packing. biointerfaceresearch.com These interactions often lead to the formation of complex supramolecular architectures like dimers or chains in the solid state.

Table 3: Selected Crystallographic Parameters for a Representative Thiadiazole Derivative

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | - | Monoclinic / Orthorhombic |

| Space Group | - | P2₁/c or similar |

| C-S (exocyclic) | Bond length in sulfonamide group | 1.77 - 1.78 Å researchgate.net |

| S=O | Bond length in sulfonamide group | ~1.43 Å |

| O-S-O | Bond angle in sulfonamide group | ~120° |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is highly useful for identifying the key functional groups in diphenyl-1,3-thiazole-4-sulfonamide derivatives. The sulfonamide group gives rise to very characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are typically observed in the ranges of 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹, respectively. nih.gov The C=N stretching vibration of the thiazole ring usually appears in the 1600–1550 cm⁻¹ region. nih.gov Additionally, C-H stretching vibrations from the aromatic rings are found above 3000 cm⁻¹. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the conjugated π-system of the molecule. The 2,5-diphenyl-1,3-thiazole core constitutes a significant chromophore. For related 1,2,5-thiadiazole 1,1-dioxides, absorption maxima are observed in the ultraviolet region, around 240–315 nm. nih.gov The extended conjugation provided by the two phenyl rings in the target derivatives would be expected to result in strong absorption bands in this UV region, potentially with a bathochromic (red) shift depending on the substitution and solvent. For example, some thiazole derivatives show absorption peaks between 348 and 406 nm. scielo.org.za

Table 4: Key Spectroscopic Data from IR and UV-Vis Analysis

| Spectroscopy | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | S=O Asymmetric Stretch | 1350 - 1280 nih.gov |

| IR | S=O Symmetric Stretch | 1170 - 1100 nih.gov |

| IR | C=N Stretch (Thiazole Ring) | 1600 - 1550 nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Diphenyl-1,3-thiazole-4-sulfonamide |

| N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |

| 4-chloro-N-phenylbenzamide |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on thiazole (B1198619) derivatives have been instrumental in understanding their molecular electronic structures. researchgate.net These studies involve modeling reactivity indices derived from frontier orbital energies and electrostatic potential energy maps, which are then correlated with the molecular structure. researchgate.net

Key parameters calculated through DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity of these molecules. semanticscholar.org The energy gap between HOMO and LUMO helps in understanding the charge transfer interactions within the molecule. researchgate.net Furthermore, DFT calculations can be used to predict various chemical reactivity descriptors, including global hardness (η), softness (δ), electronegativity (χ), and electrophilicity. semanticscholar.org These theoretical predictions are often compared with experimental data to validate the computational models. researchgate.net For instance, DFT has been used to analyze the structural and electronic characteristics of polythiophenes containing benzo[d]thiazole, providing insights into their potential as materials for electronic applications. nih.govscienceopen.com

Table 1: Key Parameters from DFT Studies of Thiazole Derivatives

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of a molecule. |

| LUMO Energy | Indicates the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Electrostatic Potential | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Reactivity Descriptors | (Hardness, Softness, Electronegativity) Quantify the reactivity of the molecule. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling plays a crucial role in elucidating the reaction mechanisms involved in the synthesis and activity of thiazole derivatives. For example, the formation of di-, tri-, and tetrathiazole moieties from the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines has been studied using computational methods to understand the mechanistic pathways. mdpi.com These studies help in confirming the proposed structures and understanding the formation of different isomers. mdpi.com

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. For thiazole-based compounds, MD simulations provide valuable insights into their conformational behavior and stability within biological environments, such as the active site of a protein. nih.gov

These simulations can assess the stability of ligand-protein complexes over time, often on the nanosecond scale. nih.gov Key metrics from MD simulations, such as the root mean square deviation (RMSD) of the protein's alpha-carbons, are used to evaluate conformational stability. nih.gov A stable RMSD value over the simulation period suggests that the ligand remains securely bound in the active site. nih.gov

MD simulations have been employed to study the interactions of thiazole derivatives with various biological targets, including lanosterol (B1674476) 14-alpha demethylase and the epidermal growth factor receptor (EGFR). nih.govnih.gov These studies, often complemented by Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, help in confirming the stability and energy profiles of these ligand-protein complexes. nih.gov

In Silico Prediction of Molecular Properties and Behavior

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity. mdpi.com These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. mdpi.com

For thiazole derivatives, various computational tools are employed to predict properties like lipophilicity (calculated as LogP), gastrointestinal absorption, and adherence to established guidelines like Lipinski's rule of five. mdpi.comresearchgate.net These predictions help in assessing the "drug-likeness" of the compounds. mdpi.comresearchgate.net For instance, in silico ADME studies on thiazole-methylsulfonyl derivatives have shown that they can exhibit appropriate pharmacokinetic profiles and drug-like properties. acs.org Furthermore, toxicity prediction tools can estimate the potential risks associated with the compounds, guiding the selection of safer candidates for further development. researchgate.net

Table 2: Predicted ADME Properties for a Series of Thiazole Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of 5 Violations |

| Derivative A | 450.5 | 4.2 | 2 | 5 | 0 |

| Derivative B | 510.2 | 5.5 | 3 | 6 | 1 |

| Derivative C | 398.4 | 3.8 | 1 | 4 | 0 |

| Derivative D | 480.6 | 4.9 | 2 | 5 | 0 |

This table is a representative example and does not correspond to specific published data for Diphenyl-1,3-thiazole-4-sulfonyl chloride.

Structure-Activity Relationship (SAR) Studies based on Molecular Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Molecular modeling techniques are extensively used to build and refine SAR models for thiazole derivatives. nih.gov These studies help in identifying the key structural features (pharmacophores) responsible for the desired biological effect and guide the design of more potent and selective analogs. nih.gov

The versatility of the 1,3-thiazole scaffold allows for a wide range of structural modifications, making it a valuable building block in drug discovery. nih.gov SAR studies have been crucial in the development of thiazole-based inhibitors for various targets, including protein kinases and vascular adhesion protein-1 (VAP-1). nih.govrsc.org

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in understanding the specific interactions between thiazole derivatives and the active sites of their target proteins. nih.gov

Docking studies have been performed for thiazole-based compounds with a variety of protein targets, including carbonic anhydrase, tubulin, and various protein kinases. rsc.orgnih.govnih.gov These studies reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions (e.g., zinc in carbonic anhydrase). nih.govnih.gov The sulfonamide group, often present in these derivatives, plays a significant role in anchoring the molecule within the active site. nih.govnih.gov The thiazole ring itself often contributes to the binding affinity and proper orientation of the molecule within the active site. nih.govnih.gov

The binding affinity is often quantified by a docking score, with lower scores generally indicating a higher binding affinity. nih.gov The root mean square deviation (RMSD) between the docked pose and a known binding mode (if available) can be used to validate the docking protocol. nih.gov

Table 3: Example of Docking Scores and Key Interactions for Thiazole Derivatives with Carbonic Anhydrase IX

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative M3 | -7.5 | His119, Thr200, Zn2+ |

| Derivative M4 | -8.2 | His119, Thr199, Thr200, Zn2+ |

| Acetazolamide (Standard) | -6.8 | His94, His96, His119, Thr199, Thr200, Zn2+ |

Data adapted from studies on thiazole-based sulfonamides. nih.gov

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how it can fit into the binding site of a target protein. Conformational analysis of thiazole derivatives, often performed using computational methods, explores the different spatial arrangements of the atoms and identifies the low-energy (more stable) conformations. nih.gov

For molecules with rotatable bonds, understanding their flexibility is important. The thiazole ring can influence the conformational properties of adjacent chemical groups. nih.gov For instance, in thiazole-amino acid residues, the thiazole ring can lead to unique low-energy conformations that are stabilized by intramolecular hydrogen bonds. nih.gov This conformational preference can be a key factor in the molecule's ability to bind to its target. The incorporation of a thiazole ring can also augment the flexibility and binding affinity of a compound for its receptor. nih.gov

Role of Diphenyl 1,3 Thiazole 4 Sulfonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the sulfonyl chloride functional group, coupled with the stability and specific electronic properties of the diphenylthiazole core, makes Diphenyl-1,3-thiazole-4-sulfonyl chloride an exemplary building block for the synthesis of intricate heterocyclic systems. The sulfonyl chloride moiety serves as a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions with a wide array of amines, alcohols, and other nucleophiles. This reactivity allows for the facile introduction of the diphenylthiazole scaffold into larger, more complex molecular frameworks.

Scaffold for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules to explore novel areas of chemical space. The diphenylthiazole scaffold derived from this compound is well-suited for such applications. The sulfonyl chloride group acts as a key functional handle, allowing for the attachment of a wide variety of building blocks through sulfonamide bond formation.

By reacting this compound with a diverse set of primary and secondary amines, a large library of sulfonamide derivatives can be rapidly generated. Each derivative will possess the common diphenylthiazole core but will differ in the nature of the appended side chain. This approach allows for the systematic exploration of the structure-activity relationships (SAR) of compounds containing this scaffold. Furthermore, the phenyl rings on the thiazole (B1198619) core can be further functionalized, adding another layer of diversity to the generated library. The combination of a rigid, predictable core and the ability to introduce a wide range of substituents makes the diphenylthiazole scaffold a valuable platform for the generation of chemical libraries aimed at identifying novel bioactive compounds.

Precursor for Bioactive Molecules and Privileged Structures in Chemical Biology Research

The thiazole nucleus is a common feature in a multitude of biologically active natural products and synthetic drugs, earning it the designation of a "privileged structure". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Consequently, this compound serves as an important precursor for the synthesis of novel bioactive molecules for chemical biology research. The inherent biological relevance of the thiazole ring, combined with the synthetic versatility of the sulfonyl chloride group, provides a direct route to compounds with potential therapeutic applications.

The diphenyl substitution pattern can contribute to favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding to target proteins through hydrophobic interactions. Researchers can leverage the reactivity of the sulfonyl chloride to conjugate the diphenylthiazole moiety to other pharmacophores or biomolecules, thereby creating hybrid molecules with unique biological profiles.

Synthesis of Sulfonamide-Containing Compounds for Chemical Biology Research

The reaction of this compound with various amines is a straightforward and efficient method for the synthesis of a diverse range of sulfonamides. Sulfonamides themselves represent a critical class of pharmacologically active compounds, renowned for their antibacterial, anticancer, and enzyme inhibitory activities. The incorporation of the diphenylthiazole scaffold into a sulfonamide structure can lead to novel compounds with enhanced or unique biological activities.

For example, the synthesis of a library of diphenylthiazole sulfonamides allows for the screening of these compounds against various biological targets, such as enzymes or receptors. The diphenylthiazole core can act as a recognition element, while the sulfonamide linkage and the appended amine substituent can be tailored to optimize binding affinity and selectivity. This approach has been widely used in the development of inhibitors for enzymes like carbonic anhydrases and kinases, where the sulfonamide group often plays a crucial role in coordinating to the active site. The modular nature of this synthesis enables the rapid generation of analogues for structure-activity relationship studies, a cornerstone of chemical biology research.

| Reactant Amine | Resulting Sulfonamide Structure | Potential Biological Application |

| Aniline | N-phenyl-2,5-diphenyl-1,3-thiazole-4-sulfonamide | Antibacterial, Anticancer |

| Benzylamine | N-benzyl-2,5-diphenyl-1,3-thiazole-4-sulfonamide | Enzyme Inhibition |

| Morpholine | 4-((2,5-diphenyl-1,3-thiazol-4-yl)sulfonyl)morpholine | Kinase Inhibition |

| Piperidine | 1-((2,5-diphenyl-1,3-thiazol-4-yl)sulfonyl)piperidine | GPCR Modulation |

Integration into Natural Product Analogues and Peptidomimetics

Natural products have historically been a rich source of inspiration for the development of new drugs. The structural complexity and potent biological activity of many natural products make them attractive targets for synthetic chemists. This compound can be utilized to create analogues of natural products by incorporating the diphenylthiazole moiety into their structures. This can be achieved by reacting the sulfonyl chloride with a functional group present in the natural product or a synthetic intermediate. The introduction of the diphenylthiazole unit can alter the pharmacological properties of the parent natural product, potentially leading to improved potency, selectivity, or pharmacokinetic profile.

In the field of peptidomimetics, where the goal is to design molecules that mimic the structure and function of peptides, the diphenylthiazole scaffold can serve as a rigid constraint to orient peptide side chains in a biologically relevant conformation. The sulfonyl chloride can be used to link the thiazole core to amino acid or peptide fragments, creating novel peptidomimetic structures. These molecules may exhibit enhanced stability towards enzymatic degradation compared to their natural peptide counterparts, a significant advantage in drug design. The diphenylthiazole unit can mimic a dipeptide segment or act as a scaffold to present key pharmacophoric groups in a defined spatial arrangement.

Applications in Material Science and Polymer Chemistry

Beyond its applications in the life sciences, the diphenylthiazole scaffold also holds promise in the field of material science. The conjugated system of the thiazole ring and the attached phenyl groups can impart interesting photophysical properties to molecules containing this unit. For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), fluorescent probes, or nonlinear optical materials.

In polymer chemistry, this compound can be used as a functional monomer. The sulfonyl chloride group can be transformed into other polymerizable functionalities, or it can be used to post-functionalize existing polymers. The incorporation of the rigid and aromatic diphenylthiazole unit into a polymer backbone can significantly influence the material's properties, such as its thermal stability, mechanical strength, and optical characteristics. For example, polymers containing this moiety could exhibit high refractive indices or interesting charge-transport properties, making them suitable for applications in advanced optical or electronic devices.

Development of Novel Reagents and Catalytic Systems Involving the Thiazole Moiety

The unique electronic properties of the thiazole ring, influenced by the presence of both sulfur and nitrogen heteroatoms, make it an interesting ligand for metal catalysts. The diphenylthiazole scaffold can be modified through the sulfonyl chloride group to introduce coordinating atoms that can bind to transition metals. The resulting metal complexes could exhibit novel catalytic activities in a variety of organic transformations. The steric and electronic properties of the diphenylthiazole ligand can be fine-tuned by modifying the substituents on the phenyl rings, allowing for the optimization of the catalyst's performance.

Furthermore, the reactivity of the sulfonyl chloride group itself can be harnessed to develop new synthetic methodologies. For example, under specific conditions, the sulfonyl chloride could participate in radical reactions or be converted into other functional groups that can act as reactive intermediates in novel chemical transformations. The exploration of the chemistry of this compound beyond its traditional role as an electrophile could lead to the discovery of new reagents and catalytic systems with broad applications in organic synthesis.

Q & A

Q. What are the standard synthetic routes for Diphenyl-1,3-thiazole-4-sulfonyl chloride?

The synthesis typically involves two key steps:

- Cyclization : Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate is treated with Lawesson’s reagent to form the thiazole ring.

- Oxidative Chlorination : The intermediate benzyl 5-phenyl-1,3-thiazol-4-yl sulfide undergoes chlorination in acetic acid to yield the sulfonyl chloride derivative. Reaction conditions (e.g., solvent choice, temperature) significantly impact yield and purity. Acetic acid is critical for stabilizing reactive intermediates during chlorination .

Q. How is the structure of this compound confirmed post-synthesis?

- NMR Spectroscopy : Used to verify the sulfonyl chloride group’s presence and aromatic substituent positions.

- IR Spectroscopy : Confirms S=O stretching vibrations (~1350–1200 cm⁻¹) and C-Cl bonds.

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF). These techniques collectively ensure structural fidelity and rule out side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonamide derivatization yields?

Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution efficiency.

- Temperature Control : Heating at 60–80°C accelerates amine coupling while minimizing decomposition.

- Catalytic Additives : Triethylamine (TEA) neutralizes HCl byproducts, shifting equilibrium toward product formation. Example: In a study, amination with morpholine derivatives achieved >85% yield using TEA in dioxane at 70°C .

Q. How do structural modifications influence antitumor activity in thiazole-4-sulfonamide derivatives?

Substituents on the thiazole ring and sulfonamide nitrogen critically modulate bioactivity:

- Piperidine/Morpholine Groups : Enhance solubility and target binding (e.g., 4-methylpiperidine derivatives showed GP 9.28% in renal cancer line RFX 393).

- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability. Activity variations across cell lines (e.g., HT29 colon cancer vs. SNB-75 CNS cancer) highlight the need for structure-activity relationship (SAR) studies .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Cell Line Heterogeneity : Variations in genetic profiles or drug-resistance mechanisms.

- Assay Protocols : Differences in incubation time, concentration ranges, or endpoint measurements.

- Substituent Effects : Minor structural changes (e.g., methyl vs. trifluoromethyl groups) drastically alter pharmacokinetics. Standardized testing panels (e.g., NCI-60) and meta-analyses are recommended to reconcile results .

Methodological Challenges and Solutions

Q. What strategies improve selectivity in nucleophilic substitution reactions involving this compound?

- Solvent Polarity : Use DMF or DMSO to stabilize transition states and reduce side reactions.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity.

- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes undesired ring-opening reactions. Example: Piperidine derivatives achieved >90% selectivity under optimized DMF/TEA conditions .

Q. How do spectroscopic techniques differentiate between thiazole-4-sulfonyl chloride and its oxazole analogs?

- ¹H NMR : Oxazole derivatives lack the thiazole’s characteristic sulfur-induced deshielding (δ 7.5–8.5 ppm for aromatic protons).

- ¹³C NMR : Thiazole C-2 and C-4 carbons resonate at ~165 ppm and 150 ppm, distinct from oxazole’s ~160 ppm and 140 ppm.

- X-ray Crystallography : Resolves sulfur vs. oxygen heteroatom positions in the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.